molecular formula C27H26N2O2S B5160413 N-{2-[(diphenylmethyl)amino]-1-phenylethyl}benzenesulfonamide

N-{2-[(diphenylmethyl)amino]-1-phenylethyl}benzenesulfonamide

Cat. No. B5160413
M. Wt: 442.6 g/mol
InChI Key: YVIDMNAOVNPKEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(diphenylmethyl)amino]-1-phenylethyl}benzenesulfonamide, commonly known as Dibenzylamine sulfonamide (DBSA), is a chemical compound that has been widely used in scientific research. It is a white to off-white crystalline powder that is soluble in water, ethanol, and methanol. DBSA is a sulfonamide derivative that has been extensively studied for its potential applications in various fields, including medicine, biology, and chemistry.

Mechanism of Action

N-{2-[(diphenylmethyl)amino]-1-phenylethyl}benzenesulfonamide inhibits the activity of carbonic anhydrase by binding to the enzyme's active site. This results in the reduction of the enzyme's activity, which in turn affects the body's acid-base balance. N-{2-[(diphenylmethyl)amino]-1-phenylethyl}benzenesulfonamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. The exact mechanism of action of N-{2-[(diphenylmethyl)amino]-1-phenylethyl}benzenesulfonamide in inducing apoptosis is not fully understood, but it is believed to involve the activation of caspases, which are enzymes that play a crucial role in the process of apoptosis.
Biochemical and Physiological Effects
N-{2-[(diphenylmethyl)amino]-1-phenylethyl}benzenesulfonamide has been found to have several biochemical and physiological effects. It has been shown to reduce the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This can lead to the accumulation of carbon dioxide in the body, which can cause respiratory acidosis. N-{2-[(diphenylmethyl)amino]-1-phenylethyl}benzenesulfonamide has also been found to induce apoptosis in cancer cells, which can lead to the death of these cells.

Advantages and Limitations for Lab Experiments

N-{2-[(diphenylmethyl)amino]-1-phenylethyl}benzenesulfonamide has several advantages as a research tool. It is a potent inhibitor of carbonic anhydrase, making it a useful tool for studying the role of this enzyme in the body. N-{2-[(diphenylmethyl)amino]-1-phenylethyl}benzenesulfonamide has also been found to have anticancer properties, making it a potential candidate for the development of new cancer drugs. However, N-{2-[(diphenylmethyl)amino]-1-phenylethyl}benzenesulfonamide also has some limitations as a research tool. It is a toxic compound and must be handled with care. In addition, its effects on the body's acid-base balance can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the use of N-{2-[(diphenylmethyl)amino]-1-phenylethyl}benzenesulfonamide in scientific research. One potential application is in the development of new cancer drugs. N-{2-[(diphenylmethyl)amino]-1-phenylethyl}benzenesulfonamide has been found to induce apoptosis in cancer cells, making it a potential candidate for the development of new anticancer drugs. Another potential application is in the development of metal-organic frameworks for gas storage and separation. N-{2-[(diphenylmethyl)amino]-1-phenylethyl}benzenesulfonamide has been used as a ligand in the synthesis of metal-organic frameworks and could be further explored for this application. Finally, the role of carbonic anhydrase in the body is still not fully understood, and N-{2-[(diphenylmethyl)amino]-1-phenylethyl}benzenesulfonamide could be a useful tool for further studying this enzyme and its functions in the body.
Conclusion
In conclusion, N-{2-[(diphenylmethyl)amino]-1-phenylethyl}benzenesulfonamide is a sulfonamide derivative that has been extensively studied for its potential applications in various fields, including medicine, biology, and chemistry. It is a potent inhibitor of carbonic anhydrase and has been found to have anticancer properties. N-{2-[(diphenylmethyl)amino]-1-phenylethyl}benzenesulfonamide has several advantages as a research tool, but also has some limitations. There are several future directions for the use of N-{2-[(diphenylmethyl)amino]-1-phenylethyl}benzenesulfonamide in scientific research, including the development of new cancer drugs and the study of carbonic anhydrase in the body.

Synthesis Methods

N-{2-[(diphenylmethyl)amino]-1-phenylethyl}benzenesulfonamide is synthesized through the reaction of benzylamine with benzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction yields N-{2-[(diphenylmethyl)amino]-1-phenylethyl}benzenesulfonamide as the product, which is then purified through recrystallization. The synthesis method of N-{2-[(diphenylmethyl)amino]-1-phenylethyl}benzenesulfonamide is well-established and has been used in several studies.

Scientific Research Applications

N-{2-[(diphenylmethyl)amino]-1-phenylethyl}benzenesulfonamide has been used in several scientific research studies due to its unique properties. It is a potent inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. N-{2-[(diphenylmethyl)amino]-1-phenylethyl}benzenesulfonamide has also been found to have anticancer properties, making it a potential candidate for the development of new cancer drugs. In addition, N-{2-[(diphenylmethyl)amino]-1-phenylethyl}benzenesulfonamide has been used as a ligand in the synthesis of metal-organic frameworks, which are materials with potential applications in gas storage and separation.

properties

IUPAC Name

N-[2-(benzhydrylamino)-1-phenylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O2S/c30-32(31,25-19-11-4-12-20-25)29-26(22-13-5-1-6-14-22)21-28-27(23-15-7-2-8-16-23)24-17-9-3-10-18-24/h1-20,26-29H,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVIDMNAOVNPKEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC(C2=CC=CC=C2)C3=CC=CC=C3)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(Diphenylmethyl)amino]-1-phenylethyl}benzenesulfonamide

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